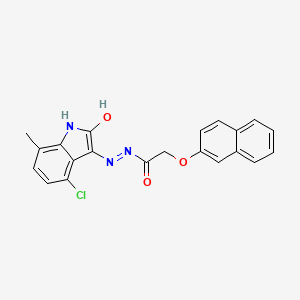![molecular formula C23H18N2O4 B4935736 ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate](/img/structure/B4935736.png)
ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate, also known as BQ-123, is a selective antagonist of the endothelin-1 (ET-1) receptor. ET-1 is a peptide that plays a crucial role in various physiological processes, including vascular tone regulation, cell proliferation, and inflammation. BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and pulmonary arterial hypertension.
作用机制
Ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate selectively binds to the ET-1 receptor, blocking the binding of ET-1 to the receptor. This results in the inhibition of the downstream signaling pathways activated by ET-1, including the activation of protein kinase C and the release of intracellular calcium. The inhibition of these pathways leads to the relaxation of vascular smooth muscle cells, which results in vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects:
ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to decrease blood pressure in animal models of hypertension and heart failure. It has also been shown to improve cardiac function and reduce inflammation in animal models of heart failure. In addition, ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate has been shown to inhibit tumor growth and angiogenesis in various cancer models.
实验室实验的优点和局限性
Ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate has several advantages for lab experiments. It is a selective antagonist of the ET-1 receptor, which makes it a valuable tool for studying the role of ET-1 in various physiological and pathological processes. It is also soluble in water and organic solvents, which makes it easy to administer in vitro and in vivo. However, ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in long-term studies. In addition, it may have off-target effects on other receptors, which may complicate the interpretation of results.
未来方向
There are several future directions for the study of ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate. One area of research is the development of more selective and potent ET-1 receptor antagonists. Another area of research is the investigation of the role of ET-1 in various diseases, including cancer, pulmonary arterial hypertension, and kidney disease. In addition, the use of ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate in combination with other drugs may have synergistic effects in the treatment of various diseases. Finally, the development of more effective delivery methods for ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate may improve its therapeutic potential.
合成方法
Ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate can be synthesized using a solid-phase peptide synthesis technique. The process involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage and purification. The final product is obtained as a white powder, which is soluble in water and organic solvents.
科学研究应用
Ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and pulmonary arterial hypertension. It has also been studied for its role in cancer treatment, as ET-1 is known to promote tumor growth and metastasis. ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate has been shown to inhibit tumor growth and angiogenesis in various cancer models.
属性
IUPAC Name |
ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-3-29-23(26)21-14(2)20-18-7-5-4-6-15(18)10-13-19(20)24-22(21)16-8-11-17(12-9-16)25(27)28/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSWFYZLNIXYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC3=CC=CC=C3C2=C1C)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl N-{[3-(4-methoxy-3,5-dimethylbenzoyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B4935657.png)
![4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4935663.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4935671.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4935676.png)
![2-[(4-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B4935697.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]acrylonitrile](/img/structure/B4935698.png)
![4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol](/img/structure/B4935714.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}acetamide](/img/structure/B4935727.png)
![4-(2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4935732.png)
![5-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935734.png)

![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4935749.png)
![5-{2-cyano-3-[(2,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935760.png)